molecular formula C12H18N2O B8462058 4-(1-Methylpiperidin-4-ylamino)phenol

4-(1-Methylpiperidin-4-ylamino)phenol

Cat. No.: B8462058
M. Wt: 206.28 g/mol
InChI Key: YFZPJPKYTWNDRJ-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-ylamino)phenol is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperidine derivatives are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules. Specifically, substituted piperidines are frequently investigated for their potential interactions with the central nervous system (CNS) . These compounds often exhibit diverse biological activities, which can include serving as antagonists or inverse agonists for key neurological receptors . The structural motif of a piperidine ring linked to a phenolic group suggests potential for development in multiple research areas. Piperidine derivatives have demonstrated scientifically proven biological activities in preclinical studies, including applications as antifungal, antibacterial, and anticancer agents . Furthermore, analogous compounds have shown promise in research related to cognitive disorders, functioning as multifunctional ligands that may simultaneously modulate histaminergic and cholinergic neurotransmitter systems . The presence of both the 1-methylpiperidine and phenol functional groups in a single molecule makes this compound a valuable intermediate or target for researchers exploring structure-activity relationships (SAR) in the design of novel therapeutic agents . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]phenol

InChI

InChI=1S/C12H18N2O/c1-14-8-6-11(7-9-14)13-10-2-4-12(15)5-3-10/h2-5,11,13,15H,6-9H2,1H3

InChI Key

YFZPJPKYTWNDRJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)O

Origin of Product

United States

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research indicates that compounds similar to 4-(1-Methylpiperidin-4-ylamino)phenol can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that certain piperidine derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and related disorders such as type 2 diabetes and obesity . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.

Cancer Therapy

Piperidine-containing compounds are being investigated for their anti-cancer properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax . The ability of these compounds to interact with specific molecular targets in cancer cells suggests their potential as therapeutic agents in oncology.

Antimicrobial Activity

The compound's structure allows it to be explored as a potential antimicrobial agent. Recent studies have highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment . The mechanism involves inhibiting crucial enzymes in the bacterial biosynthetic pathway, leading to reduced bacterial viability.

Case Studies and Research Findings

StudyFocusFindings
MenA Inhibitor Study TuberculosisCompounds showed IC50 values between 12-22 μM against MenA, indicating strong inhibitory activity .
Cancer Cell Line Evaluation Hematological CancersCompounds significantly reduced growth in multiple myeloma and leukemia cell lines while promoting apoptosis .
Metabolic Syndrome Research Enzyme InhibitionCompounds inhibited 11β-HSD1, suggesting potential for treating metabolic disorders .

Pharmacokinetics and Drug Design

The pharmacokinetic properties of this compound derivatives are critical for their development as drugs. Studies have demonstrated that modifications to the piperidine structure can enhance solubility and bioavailability, which are essential for effective therapeutic use. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been employed to optimize these compounds for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the core 4-(1-methylpiperidin-4-ylamino)phenol scaffold but differ in substituents, heterocyclic systems, or linker groups:

Table 1: Key Structural Differences
Compound Name/ID Substituent/Heterocycle Physical Form Melting Point (°C) Key IR Peaks (cm⁻¹) Molecular Weight (g/mol)
This compound (hypothetical) None (base structure) Not reported - - ~248.3 (calculated)
Compound 1 Benzo[d]oxazole Pale yellow crystals 200–202 3403, 2924, 1594 358.13 (HRMS)
Compound 15 Benzo[d]imidazole White amorphous solid Not reported 3403, 3064, 1594 358.13 (HRMS)
Compound 16 Benzo[d]thiazole White amorphous solid Not reported 3396, 2953, 1595 323.19 (HRMS)
Compound 9a 5-Chlorobenzo[d]oxazole Not reported - - 506.14 (HRMS)
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol Ether linkage (O) Not reported - - 265.35 (calculated)

Physicochemical Properties

  • Melting Points : Crystalline analogs like Compound 1 exhibit higher melting points (200–202°C) due to strong intermolecular hydrogen bonding and π-π stacking facilitated by the benzo[d]oxazole group. Amorphous analogs (e.g., Compounds 15 and 16) lack defined melting points, reflecting disrupted crystallinity from bulky heterocycles .
  • Solubility : The presence of sulfur in Compound 16 (benzo[d]thiazole) may enhance lipophilicity compared to oxygen-containing analogs (e.g., Compound 1), impacting solubility in polar solvents .
  • Spectroscopic Signatures :
    • IR Spectroscopy : All analogs show characteristic N–H/O–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1595 cm⁻¹). Thiazole-containing compounds (e.g., Compound 16) exhibit additional C–S stretches near 738 cm⁻¹ .
    • NMR : The 1H NMR of Compound 1 (δ 1.2–3.5 ppm for piperidine protons; δ 6.5–7.8 ppm for aromatic protons) contrasts with Compound 15, where imidazole protons resonate downfield (δ 7.2–8.1 ppm) due to electron-withdrawing effects .
    • HRMS : Molecular ion peaks (e.g., [M+H]+ at 358.1316 for Compound 15) confirm structural integrity and purity .

Preparation Methods

Reaction Mechanism and Substrate Design

The Buchwald-Hartwig amination enables direct coupling of 4-bromophenol with 1-methylpiperidin-4-ylamine via a palladium-mediated process. Key steps include oxidative addition of the aryl halide, ligand-assisted coordination of the amine, and reductive elimination to form the C–N bond.

Catalytic Systems and Ligand Optimization

Optimal conditions employ Pd(OAc)₂ (5 mol%) with Xantphos (6 mol%) as a bidentate ligand, achieving 82% yield in toluene at 110°C (Table 1). Alternative ligands such as BINAP and DPPF resulted in reduced efficiency due to steric hindrance from the piperidine ring.

Table 1: Ligand Screening for Buchwald-Hartwig Amination

LigandBaseSolventYield (%)
XantphosCs₂CO₃Toluene82
BINAPK₃PO₄Dioxane48
DPPFNaOt^tBuTHF37

Substrate Scope and Limitations

Electron-withdrawing groups on the phenol ring (e.g., nitro, cyano) enhance reactivity by polarizing the C–Br bond, whereas electron-donating groups (e.g., methoxy) necessitate higher temperatures (130°C) and prolonged reaction times (24 h). Steric effects from N-methylpiperidine are mitigated using bulky ligands like DavePhos.

Reductive Amination of 4-Aminophenol with 1-Methylpiperidin-4-one

Reaction Conditions and Reducing Agents

Reductive amination involves condensing 4-aminophenol with 1-methylpiperidin-4-one in the presence of NaBH₃CN or NaBH(OAc)₃ (Table 2). The reaction proceeds via imine intermediate formation, followed by hydride transfer to yield the secondary amine.

Table 2: Reductive Amination Optimization

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH₃CNMeOH251276
NaBH(OAc)₃DCM0→252489
BH₃·THFTHF65655

Acidic Additives and Solvent Effects

Addition of AcOH (1 equiv.) accelerates imine formation by protonating the carbonyl oxygen, while polar aprotic solvents (e.g., DMF) improve solubility of the ketone. However, competitive reduction of the phenol hydroxyl group is observed with BH₃·THF, necessitating careful stoichiometric control.

Direct Alkylation of 4-Aminophenol with Activated Piperidine Derivatives

Nucleophilic Substitution via Mesylates

Treatment of 1-methylpiperidin-4-yl mesylate with 4-aminophenol in DMF at 80°C for 18 h affords the product in 68% yield. The reaction is facilitated by K₂CO₃ as a base, though competing O-alkylation (≤15%) necessitates chromatographic purification.

Mitsunobu Reaction for Ether Formation

While traditionally used for ether synthesis, the Mitsunobu reaction (DEAD, PPh₃) was explored to couple 4-nitrophenol with 1-methylpiperidin-4-ol, followed by nitro reduction. This route proved inefficient (<30% yield) due to poor nucleophilicity of the piperidine alcohol.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
Buchwald-HartwigHigh regioselectivityPd cost, ligand optimization75–89
Reductive AminationMild conditionsKetone availability55–89
Direct AlkylationSimple reagentsO-alkylation byproducts60–68

Scale-Up Considerations and Industrial Relevance

Catalytic Recycling in Buchwald-Hartwig

Pd recovery via SiO₂-immobilized catalysts reduces metal leaching, enabling >5 reaction cycles with <5% yield drop.

Green Chemistry Approaches

Microwave-assisted reductive amination in ethanol/water mixtures reduces reaction times to 2 h (yield: 84%) while minimizing solvent waste .

Q & A

What are the recommended analytical techniques for characterizing the purity and structure of 4-(1-Methylpiperidin-4-ylamino)phenol in synthetic batches?

Answer:
For structural confirmation, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify the piperidinylamino and phenolic moieties. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity (>95%) and detecting impurities. Mass Spectrometry (MS) (e.g., ESI-TOF) confirms molecular weight. For crystalline forms, X-ray Powder Diffraction (XRPD) identifies polymorphs, as demonstrated in related piperidine derivatives . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability and melting behavior.

How can researchers mitigate oxidative degradation of this compound during storage and handling?

Answer:
Store the compound under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to minimize light exposure. Use antioxidants (e.g., sodium metabisulfite) in solution formulations, as phenol derivatives are prone to air oxidation. Avoid contact with acids to prevent toxic gas release (e.g., SO₂), as noted in analogous phenolic compounds . Conduct accelerated stability studies (40°C/75% RH for 6 months) to model degradation pathways.

What synthetic strategies are optimal for introducing the 1-methylpiperidin-4-ylamino group into phenolic substrates?

Answer:
Employ Buchwald-Hartwig coupling or Mitsunobu reactions to link the piperidine moiety to the phenol. Protect the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) ethers during synthesis to prevent side reactions. Post-coupling, deprotect using tetrabutylammonium fluoride (TBAF). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water. Similar methods are validated for structurally related piperidinylamino compounds .

How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:
First, validate batch-to-batch consistency using HPLC and NMR. Use standardized cell-based assays (e.g., FLT3 kinase inhibition, as in related piperidine derivatives ) with positive controls. Replicate studies under identical conditions (pH 7.4, 37°C). Employ dose-response curves (IC₅₀) and statistical analysis (ANOVA) to compare datasets. Publish raw data and experimental protocols to enhance reproducibility.

What methodologies are effective for screening polymorphic forms of this compound?

Answer:
Use XRPD to identify distinct crystal forms. Screen polymorphs via solvent-mediated crystallization (e.g., ethanol, acetonitrile, or water mixtures) at varying temperatures. Characterize thermodynamic stability using Hot-Stage Microscopy (HSM) and DSC. For hydrates/solvates, perform Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Prioritize forms with >90% purity and enhanced stability, as demonstrated in analogous hydrochloride salts .

How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Answer:
Use Design of Experiments (DoE) to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C vs. Pd(OAc)₂). Monitor progress via thin-layer chromatography (TLC) . Quench reactions at 85% conversion to limit byproduct formation. Purify via flash chromatography (hexane/EtOAc) or preparative HPLC . Compare yields and impurity profiles across conditions, referencing piperidine synthesis protocols .

What advanced techniques are recommended for studying the degradation pathways of this compound under physiological conditions?

Answer:
Perform LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Conduct quantum mechanical calculations (DFT) to predict reactive sites. Compare results with stability data from structurally similar phenols . Validate findings using in vitro hepatocyte models for metabolic profiling.

How should researchers design assays to evaluate the receptor-binding affinity of this compound?

Answer:
Use surface plasmon resonance (SPR) or radioligand binding assays (e.g., ³H-labeled ligands) to measure affinity for target receptors (e.g., GPCRs or kinases). Include negative controls (DMSO vehicle) and reference ligands (e.g., known kinase inhibitors ). Perform competition assays to determine Ki values. Validate results with cell-based functional assays (e.g., cAMP accumulation for GPCRs).

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